

In-Depth Technical Guide: The Mechanism of Action of ML315 Hydrochloride

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Compound of Interest		
Compound Name:	ML 315 hydrochloride	
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Executive Summary

ML315 hydrochloride is a potent and selective small molecule inhibitor targeting the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families. This document provides a comprehensive overview of the mechanism of action of ML315, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization. ML315 serves as a valuable chemical probe for investigating the biological roles of Clk and Dyrk kinases, which are implicated in cellular processes such as mRNA splicing, cell cycle regulation, and neuronal development.

Core Mechanism of Action: Dual Inhibition of Clk and Dyrk Kinases

ML315 functions as a dual inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families.[1][2] These kinases are members of the CMGC group of serine/threonine kinases and are characterized by their ability to phosphorylate substrates on serine and threonine residues, while also being capable of autophosphorylation on tyrosine residues.[3]

The primary molecular mechanism of ML315 is the competitive inhibition of the ATP-binding site of these kinases. By occupying this site, ML315 prevents the binding of ATP, thereby



blocking the transfer of a phosphate group to their respective substrates. This inhibition disrupts the downstream signaling cascades regulated by Clk and Dyrk kinases.

Clk kinases, comprising four isoforms (Clk1, Clk2, Clk3, and Clk4), are key regulators of premRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[4][5][6] Inhibition of Clks by ML315 can therefore modulate alternative splicing events, a process often dysregulated in diseases such as cancer and neurodegenerative disorders.[4][7]

Dyrk kinases, with family members including DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are involved in a wide array of cellular processes, including cell cycle control, neuronal development, and signal transduction.[8][9][10] For instance, DYRK1A is known to be a negative regulator of the cell cycle.[10] By inhibiting these kinases, ML315 can influence these fundamental cellular functions.

Quantitative Inhibitory Activity

The inhibitory potency of ML315 against various Clk and Dyrk isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase Target	IC50 (nM)	
Clk1	68	
Clk2	231	
Clk3	>10,000	
Clk4	68	
Dyrk1A	282	
Dyrk1B	1156	
Data sourced from Coombs et al., 2013.[1][2]		

Experimental Protocols

The characterization of ML315 involved several key experimental procedures, including biochemical kinase assays to determine inhibitory potency and broad kinase panel screening to



assess selectivity.

Biochemical Kinase Inhibition Assay (IC50 Determination)

A common method for determining the IC50 of kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Principle: The kinase activity is proportional to the amount of ATP consumed. By adding a luciferase-based reagent, the remaining ATP is converted into a luminescent signal. The reduction in the luminescent signal in the presence of an inhibitor corresponds to the inhibition of kinase activity.

Protocol:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
 - Dilute the recombinant target kinase (e.g., Clk1, Dyrk1A) to the desired concentration in the kinase buffer.
 - Prepare a solution of the appropriate substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and ATP at a concentration close to the Km for the specific kinase.
 - Prepare serial dilutions of ML315 hydrochloride in DMSO, and then further dilute in the kinase buffer.
- Assay Procedure:
 - In a 384-well plate, add the ML315 dilutions. Include wells with DMSO only as a noinhibition control and wells without the kinase as a background control.
 - Add the kinase solution to all wells except the background control.



- Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding the substrate/ATP mixture.
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent typically works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP, and second, it converts the ADP generated into a luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence from all readings.
 - Normalize the data to the no-inhibition control (100% activity).
 - Plot the percentage of inhibition against the logarithm of the ML315 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan®)

To assess the selectivity of ML315, a competition binding assay such as the KINOMEscan® platform is utilized. This method measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the binding site.

Protocol:

Assay Components:



- A panel of DNA-tagged human kinases.
- An immobilized, broadly-specific kinase inhibitor (the ligand).
- ML315 hydrochloride at a specified concentration (e.g., 10 μM for a single-point screen or in a dose-response format for Kd determination).

Assay Procedure:

- The DNA-tagged kinases are incubated with ML315 and the immobilized ligand.
- After an incubation period to reach equilibrium, the unbound kinases are washed away.
- The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.

Data Analysis:

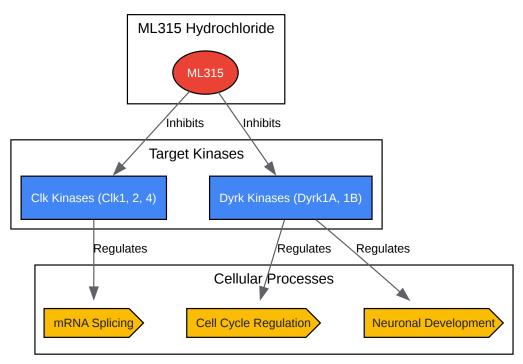
- The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
- For dose-response experiments, the dissociation constant (Kd) can be calculated.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of ML315 and a typical experimental workflow for its characterization.



Mechanism of Action of ML315 Hydrochloride

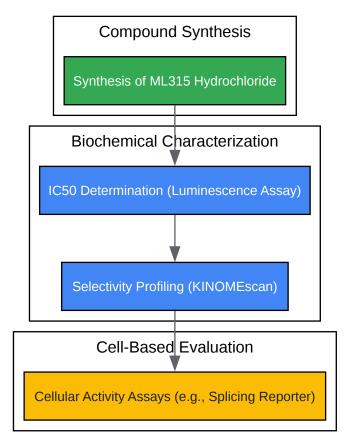


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Caption: Mechanism of Action of ML315.



Experimental Workflow for ML315 Characterization



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Caption: Experimental Workflow for ML315.

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Foundational & Exploratory





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